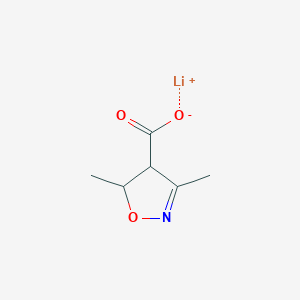

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a lithium salt of a substituted 4,5-dihydro-1,2-oxazole carboxylate. The compound features a partially saturated oxazole (oxazoline) ring with methyl substituents at positions 3 and 5, and a carboxylate group at position 2. The lithium cation stabilizes the carboxylate anion, influencing its solubility, reactivity, and coordination chemistry. Such heterocyclic carboxylates are of interest in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to act as ligands or intermediates in synthesis .

Structural characterization of this compound likely employs crystallographic methods, such as those facilitated by the SHELX software suite, which is widely used for small-molecule and macromolecular refinement .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.

Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.

Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.

Scientific Research Applications

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.

Comparison with Similar Compounds

Structural Analogues

(a) Sodium/Potassium 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

- Cation Effects : Replacing Li⁺ with Na⁺ or K⁺ alters ionic radius (Li⁺: 0.76 Å; Na⁺: 1.02 Å; K⁺: 1.38 Å), impacting solubility and lattice energy. Lithium salts often exhibit lower solubility in polar solvents due to stronger ion-dipole interactions.

- Thermal Stability : Smaller cations like Li⁺ typically form more thermally stable salts due to higher charge density.

(b) Lithium 4,5-dihydro-1,3-oxazole-4-carboxylate Derivatives

- The 3,5-dimethyl groups in the target compound may enhance steric stabilization in catalytic applications.

(c) Heterocyclic Carboxylates with Different Cores

- Pyrazole/Tetrazole Derivatives : Compounds like those in (e.g., pyrazole-tetrazole hybrids) exhibit distinct electronic properties. Oxazolines are less aromatic than pyrazoles, leading to weaker electron-withdrawing effects, which may increase carboxylate basicity .

- Coumarin-Based Hybrids : Conjugated systems (e.g., coumarin in ) offer photophysical properties absent in the target compound, highlighting trade-offs between functionality and simplicity .

Physicochemical Properties

Biological Activity

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate features a five-membered heterocyclic structure with a lithium ion coordinated to a carboxylate group and a dimethyl-substituted oxazole ring. Its molecular formula is C7H10LiN2O3 with a molecular weight of approximately 149.1 g/mol. The presence of lithium enhances its solubility and reactivity in various organic solvents, making it valuable in both synthetic and biological contexts.

Biological Activity Overview

Preliminary studies indicate that Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate may exhibit several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways by interacting with key enzymes and receptors involved in inflammation.

- Neuroprotective Properties : Initial research suggests that it may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

The exact mechanism by which Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various biomolecules within cells:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to certain receptors, influencing cellular signaling cascades that regulate inflammation and cell survival.

Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Neuroprotection | Increased survival rates of neuronal cells | |

| Enzyme Interaction | Potential inhibition of cyclooxygenase (COX) |

Case Studies

- Neuroprotection Study : In a study involving cultured neuronal cells exposed to oxidative stress, treatment with Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate resulted in a significant reduction in cell death compared to controls. This suggests its potential as a neuroprotective agent.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate and structurally related heterocyclic compounds?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor carboxylic acids with hydroxylamine derivatives under controlled pH and temperature. For example, oxazole ring formation can be achieved via condensation of β-keto esters with hydroxylamine hydrochloride, followed by lithium salt formation through ion exchange. Characterization via 1H/13C NMR and FT-IR is critical to confirm the oxazole ring structure and lithium coordination .

- Key Data : In structurally analogous compounds (e.g., 3,5-dimethyl-4-isoxazolyl derivatives), cyclization at 80–100°C in ethanol/water mixtures yields stable intermediates, with lithium salt formation requiring anhydrous conditions to avoid hydrolysis .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use multi-spectroscopic techniques:

- X-ray crystallography to resolve the coordination geometry of the lithium ion.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Solid-state NMR to assess lithium’s ionic vs. covalent bonding.

- Data Insight : For related oxazole carboxylates, X-ray studies reveal planar oxazole rings with carboxylate groups adopting a bidentate binding mode to lithium ions .

Advanced Research Questions

Q. How can computational modeling optimize the design of experiments for studying this compound’s reactivity in biological systems?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites on the oxazole ring.

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes cited in cancer or viral infection pathways).

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. How to resolve contradictions in reported biological activity data for oxazole-carboxylate derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., methyl vs. nitro groups) to isolate structural contributors to activity.

- Dose-Response Curves : Test activity across a broad concentration range to identify non-linear effects.

- Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, peer-reviewed studies) while excluding unreliable platforms (e.g., ) .

- Example : In studies of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, conflicting cytotoxicity results were resolved by standardizing cell-line protocols and controlling for solvent effects .

Q. Experimental Design Considerations

Q. What strategies mitigate instability of this compound in aqueous media?

- Methodological Answer :

- Use lyophilization to stabilize the compound as a solid.

- Employ non-aqueous solvents (e.g., DMSO or THF) for in vitro assays.

- Monitor degradation via HPLC at regular intervals.

- Evidence : Similar lithium carboxylates exhibit <5% degradation over 24 hours in anhydrous DMSO, compared to >30% in aqueous buffers .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations at the 3,5-dimethyl and dihydro-oxazole positions.

- Functional Assays : Test analogs against targets like viral proteases or thrombotic receptors.

- Data Integration : Apply machine learning to correlate substituent properties (e.g., logP, polar surface area) with activity.

Q. Data Analysis and Interpretation

Q. What analytical techniques are critical for distinguishing between isomeric byproducts in oxazole-carboxylate synthesis?

- Methodological Answer :

- Chiral HPLC with polar stationary phases to separate enantiomers.

- 2D NMR (COSY, NOESY) to identify spatial proximity of substituents.

- Isotopic labeling (e.g., 15N) to trace cyclization pathways.

Properties

Molecular Formula |

C6H8LiNO3 |

|---|---|

Molecular Weight |

149.1 g/mol |

IUPAC Name |

lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

RXPPXZDYWPFBJF-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1C(C(=NO1)C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.